KH7
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Overview
Description
KH7 is a synthetic organic compound known as a soluble adenylyl cyclase (sAC) inhibitor. It has been widely used in scientific research due to its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) by targeting sAC. The compound is identified by its chemical name, (E)-2-(1H-benzimidazol-2-ylthio)-N’-(5-bromo-2-hydroxybenzylidene)propanehydrazide, and has the molecular formula C17H15BrN4O2S .
Preparation Methods
KH7 can be synthesized through a series of chemical reactions involving the condensation of benzimidazole derivatives with bromohydroxybenzaldehyde. The synthetic route typically involves the following steps:
Condensation Reaction: Benzimidazole is reacted with a suitable thiol compound to form a benzimidazolylthio derivative.
Aldehyde Addition: The benzimidazolylthio derivative is then reacted with 5-bromo-2-hydroxybenzaldehyde under specific conditions to form the final product, this compound
Chemical Reactions Analysis
KH7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the bromine atom in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
KH7 exerts its effects by inhibiting soluble adenylyl cyclase, an enzyme responsible for the production of cAMP from adenosine triphosphate (ATP). By blocking this enzyme, this compound reduces the levels of cAMP within cells, thereby affecting various signaling pathways. The molecular targets of this compound include the sAC enzyme and associated signaling proteins involved in cAMP-mediated processes .
Comparison with Similar Compounds
KH7 is unique in its specificity for soluble adenylyl cyclase. Similar compounds include:
Catechol derivatives of estrogen (CEs): These compounds also inhibit sAC but have different chemical structures and mechanisms of action.
This compound stands out due to its selective inhibition of sAC without affecting transmembrane adenylyl cyclases, making it a valuable tool in research focused on cAMP signaling .
Properties
Molecular Formula |
C17H15BrN4O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24) |
InChI Key |
WILMXUAKQKGGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |
Pictograms |
Acute Toxic |
Synonyms |
2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide |
Origin of Product |
United States |
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